Regulatory Impurity Limit vs. Unspecified Analogs
2-Methylbenzhydrol is specifically named and quantified as Orphenadrine EP Impurity A in USP monographs. A key differentiator is its strict, defined acceptance criterion. According to a 2023 USP-NF monograph revision, the limit for this specific impurity is set at not more than 0.5% [1]. In contrast, other benzhydrol analogs (e.g., Benzhydrol, CAS 91-01-0) are not named impurities in this context and have no such defined, pharmacopeia-driven limit. This codified limit transforms 2-Methylbenzhydrol from a general research chemical into a mandatory reference standard for Orphenadrine citrate drug product release testing.
| Evidence Dimension | Regulatory impurity limit in Orphenadrine Citrate drug product |
|---|---|
| Target Compound Data | ≤ 0.5% |
| Comparator Or Baseline | Benzhydrol / 4-Methylbenzhydrol |
| Quantified Difference | Not applicable / No defined limit |
| Conditions | USP-NF Monograph for Orphenadrine Citrate, Aspirin, and Caffeine Tablets |
Why This Matters
This is the single most important factor for pharmaceutical procurement: only 2-Methylbenzhydrol allows a QC laboratory to comply with legally mandated impurity testing and ensure batch release.
- [1] USP-NF. (2023). Orphenadrine Citrate, Aspirin, and Caffeine Tablets Monograph: Impurities/Limit of 2-Methylbenzhydrol. View Source
